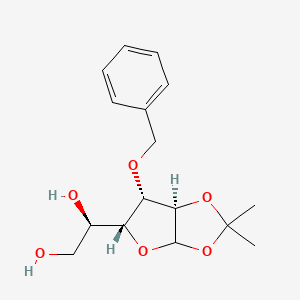

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with benzyl chloride in the presence of a base to form the benzylated derivative. This is followed by the formation of the isopropylidene group using acetone and an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Glycosides: It is frequently used as a precursor for synthesizing glycosides and other carbohydrate derivatives due to its ability to undergo selective reactions at the hydroxyl groups.

- Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of various biologically active molecules, including marine metabolites and pharmaceuticals. For instance, it has been involved in the preparation of derivatives with anti-inflammatory and anti-proliferative activities, which are beneficial for treating autoimmune disorders such as rheumatoid arthritis and lupus erythematosus .

Structural Studies

The compound has been studied using crystallography to understand its molecular conformation and interactions:

- Crystal Structure Analysis: Research has focused on the crystal structures of derivatives like 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose. These studies provide insights into stereochemical configurations and reactivity patterns .

Therapeutic Potential

The therapeutic applications of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose derivatives are noteworthy:

- Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

- Antiproliferative Effects: Certain studies indicate that these compounds can inhibit cell proliferation, suggesting potential uses in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Wirkmechanismus

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose involves its interaction with glycan-related pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for the synthesis and degradation of glycans .

Vergleich Mit ähnlichen Verbindungen

1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another glucose derivative with similar protective groups.

1,2-O-Isopropylidene-α-D-glucofuranose: A simpler derivative with only one isopropylidene group

Uniqueness: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is unique due to its specific protective groups, which make it particularly useful in glycobiology research. The benzyl and isopropylidene groups provide stability and selectivity in chemical reactions, making it a valuable tool for synthesizing complex carbohydrates .

Biologische Aktivität

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a derivative of glucose that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group at the 3-position and an isopropylidene protecting group at the 1 and 2 positions of the glucose molecule. This structural modification enhances its stability and solubility, which are crucial for biological interactions.

The biological activity of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose primarily involves its interaction with various cellular targets. Research indicates that it may modulate signaling pathways associated with inflammation and immune responses:

- Inhibition of TNF-α Activity : Studies have shown that this compound can inhibit the secretion of active Tumor Necrosis Factor-alpha (TNF-α) from activated T cells. TNF-α is a key cytokine involved in systemic inflammation and is implicated in various autoimmune diseases .

- Selective Acylation : The compound has been subjected to selective acylation processes, which enhance its pharmacological properties. For instance, selective stearoylation and palmitoylation have been explored to modify its activity further .

Antiinflammatory Effects

Research indicates that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro, making it a potential candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can affect cell viability in various cancer cell lines. The effective concentration for achieving a 50% reduction in cell viability ranges from 10 to 100 mg/ml, indicating a dose-dependent response .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits cytotoxic effects at concentrations ranging from 10 mg/ml to 100 mg/ml. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Inflammatory Response Modulation : In another study focusing on macrophage activation, the compound significantly inhibited TNF-α production when macrophages were stimulated with lipopolysaccharide (LPS). This suggests potential use in managing conditions characterized by excessive inflammation .

- Selective Acylation for Enhanced Activity : Research into selective acylation methods revealed that modifying the acyl groups on this compound can enhance its biological activity. For example, stearoylation improved its anti-inflammatory properties compared to unmodified forms .

Data Tables

| Biological Activity | Concentration Range (mg/ml) | Effect Observed |

|---|---|---|

| Cytotoxicity | 10 - 100 | Reduction in cell viability |

| TNF-α Inhibition | Variable | Decreased secretion from activated T cells |

| Anti-inflammatory Response | Variable | Reduced pro-inflammatory cytokines |

Eigenschaften

IUPAC Name |

(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFIYJOTIJKSX-HHHGZCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.